molecular formula C12H15ClN2O2 B12741461 (E)-2,2-Dimethyl-3-hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide CAS No. 133661-93-5

(E)-2,2-Dimethyl-3-hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide

Cat. No.: B12741461
CAS No.: 133661-93-5
M. Wt: 254.71 g/mol
InChI Key: VOFCXEJRTRKHSY-VGOFMYFVSA-N
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Description

(E)-2,2-Dimethyl-3-hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a hydrazide functional group attached to a (2-chlorophenyl)methylene moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,2-Dimethyl-3-hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide typically involves the reaction of 2,2-dimethyl-3-hydroxypropanoic acid with (2-chlorophenyl)methylene hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2,2-Dimethyl-3-hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The chlorine atom in the (2-chlorophenyl) group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

(E)-2,2-Dimethyl-3-hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2,2-Dimethyl-3-hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The (2-chlorophenyl)methylene moiety can also interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2,2-Dimethyl-3-hydroxypropanoic acid ((2-bromophenyl)methylene)hydrazide
  • (E)-2,2-Dimethyl-3-hydroxypropanoic acid ((2-fluorophenyl)methylene)hydrazide

Uniqueness

(E)-2,2-Dimethyl-3-hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide is unique due to the presence of the chlorine atom in the (2-chlorophenyl) group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different halogen substitutions.

Properties

CAS No.

133661-93-5

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-3-hydroxy-2,2-dimethylpropanamide

InChI

InChI=1S/C12H15ClN2O2/c1-12(2,8-16)11(17)15-14-7-9-5-3-4-6-10(9)13/h3-7,16H,8H2,1-2H3,(H,15,17)/b14-7+

InChI Key

VOFCXEJRTRKHSY-VGOFMYFVSA-N

Isomeric SMILES

CC(C)(CO)C(=O)N/N=C/C1=CC=CC=C1Cl

Canonical SMILES

CC(C)(CO)C(=O)NN=CC1=CC=CC=C1Cl

Origin of Product

United States

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